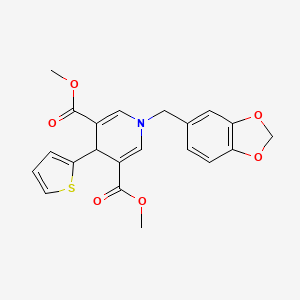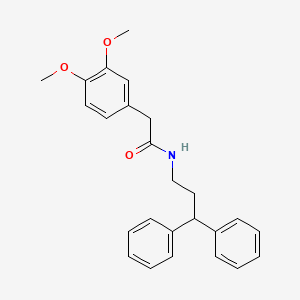![molecular formula C19H18FN3OS B3613508 3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3613508.png)
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide selectively inhibits JAK3, which plays a critical role in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in hematopoietic cells, and its activation leads to the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins. The activated STAT proteins then translocate to the nucleus, where they regulate the transcription of various genes involved in immune cell activation and proliferation. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, leading to the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in preclinical and clinical studies. Inhibition of JAK3 by this compound leads to the suppression of T cell activation, proliferation, and cytokine production. This compound also inhibits the activation and function of natural killer (NK) cells and B cells. These effects result in the suppression of the immune response, which is beneficial in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell signaling and function. This compound has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties and therapeutic potential.
However, there are also some limitations to using this compound in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases or signaling pathways. This compound is also a drug candidate, which means that it may not be readily available for research purposes.
Direcciones Futuras
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has shown promise as a therapeutic agent for various autoimmune diseases, and there are several future directions for its development. One potential direction is the use of this compound in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors of other signaling pathways. Another direction is the development of more selective JAK3 inhibitors, which may have fewer off-target effects and better safety profiles. Finally, this compound may also have potential applications in other diseases, such as cancer or viral infections, where immune cell activation and proliferation play a role.
Aplicaciones Científicas De Investigación
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has shown efficacy in various animal models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-12-7-5-11(6-8-12)15-10-9-14-16(21)17(25-19(14)23-15)18(24)22-13-3-1-2-4-13/h5-10,13H,1-4,21H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRTZSGYEOAXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(dimethylamino)sulfonyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613445.png)
![7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3613458.png)
![2-[(4-fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3613465.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3613469.png)
![ethyl 4-{[(4-fluorophenyl)(isobutyryl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3613482.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B3613487.png)
![8-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3613494.png)

![2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B3613518.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B3613522.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3613531.png)
![2-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)benzamide](/img/structure/B3613534.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylbutanamide](/img/structure/B3613538.png)